molecular formula C28H34O9 B570227 Gomisin E CAS No. 72960-21-5

Gomisin E

Cat. No. B570227
CAS RN: 72960-21-5
M. Wt: 514.571
InChI Key: MLGBLGQFPHASJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schizandra chinensis . It is known to inhibit NFAT transcription with an IC50 of 4.73 μM .


Molecular Structure Analysis

This compound has a molecular formula of C28H34O9 and a molecular weight of 514.56 . It’s a dibenzocyclooctadiene lignan .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 514.56 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

  • Antioxidative and Osteoblast Differentiation Role : Gomisin A has shown promise in enhancing osteoblast differentiation under high glucose-induced oxidative stress. It potentially regulates osteoblast differentiation via upregulation of HO-1 and maintenance of mitochondrial homeostasis, suggesting its potential as a therapeutic agent for preventing bone fragility fractures and implant failure triggered by diabetes (J. Takanche et al., 2019).

  • Cardiovascular Benefits : Gomisin A induces Ca2+-dependent activation of eNOS in human coronary artery endothelial cells, leading to NO production and endothelial-dependent vasorelaxation. This implies potential cardiovascular benefits (Ji Young Park et al., 2009).

  • Cognitive Impairment Treatment : Gomisin A demonstrated significant reversal of scopolamine-induced cognitive impairments in mice and showed inhibition of acetylcholinesterase activity, suggesting its utility in cognitive impairment treatments (Dong Hyun Kim et al., 2006).

  • Inhibition of Hepatic Lipogenesis : Gomisin J has shown effectiveness in suppressing lipid accumulation and regulating lipogenic and lipolytic enzymes in HepG2 cells, indicating potential benefits in treating nonalcoholic fatty liver disease (Myungsuk Kim et al., 2015).

  • Anti-Aging Properties : Gomisin A promotes mitochondrial biogenesis and autophagy in human diploid fibroblast cells, potentially controlling age-related molecules against SIPS-induced chronic oxidative stress. This suggests its use as a therapeutic compound for enhancing intracellular homeostasis in aging progression (Jeong‐Seok Kim et al., 2018).

  • Anti-Inflammatory and Neuroprotective Effects : Gomisin A inhibits the production of inflammatory mediators and protects SH-SY5Y neuroblastoma, rat primary cortical and hippocampal neurons, suggesting neuroprotective effects by attenuating neuroinflammatory responses (Xiaoxiao Wang et al., 2014).

  • Protection Against Hepatic and Renal Injury : Gomisin A showed protective effects against liver and kidney damage induced by CCl(4), indicating its potential in treating hepatic and renal injury (I. Hwang et al., 2013).

  • Inhibition of Melanogenesis : Gomisin N has been reported to inhibit melanin synthesis in mammalian cells and zebrafish embryos, suggesting its use in treatments for melanin-related conditions (Jae Kyoung Chae et al., 2017).

  • Anti-Allergic Effects : Gomisin N exhibited inhibitory effects on the production of several allergic mediators in mouse bone marrow-derived mast cells, indicating its potential in allergy treatments (H. Chae et al., 2011).

  • Reversal of Multidrug Resistance : Gomisin A was found to reverse multidrug resistance in Pgp-overexpressing HepG2-DR cells, suggesting its application in cancer treatment (Chi-Keung Wan et al., 2006).

Mechanism of Action

Gomisin E: A Comprehensive Review of its Mechanism of Action

This compound, also known as 12-Hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one, is a dibenzocyclooctadiene lignan derived from the Schisandra genus plants . This compound has been traditionally used in various medicinal systems and is known for its myriad health benefits .

Target of Action

The primary targets of this compound are cancer cells . It has been shown to effectively inhibit the viability of cancer cells . The compound’s ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB, has been demonstrated .

Mode of Action

This compound interacts with its targets primarily by inhibiting AKT phosphorylation and decreasing the amount of retinoblastoma tumor suppressor protein . This interaction results in the arrest of the cell cycle and the induction of apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers apoptosis, arrests the cell cycle, induces oxidative stress, modulates autophagy, and disrupts essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways play crucial roles in cell survival, proliferation, and death .

Pharmacokinetics

A study on schisandra lignans, including this compound, provided reliable responses at concentrations of 05-200 ng/ml This suggests that this compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and the arrest of the cell cycle in cancer cells . This leads to a decrease in the viability of these cells . Additionally, this compound has been shown to induce oxidative stress and modulate autophagy .

Future Directions

While specific future directions for Gomisin E research are not available in the retrieved data, its inhibition of NFAT transcription suggests potential applications in immunology and inflammation research .

properties

IUPAC Name

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBLGQFPHASJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the analytical methods used to quantify Gomisin E in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to quantify this compound in rat plasma. [, ] This method offers high sensitivity and selectivity, enabling researchers to study the pharmacokinetics of this compound after administration of Schisandra chinensis extracts. [, ]

Q2: Can you elaborate on the structure of this compound and its molecular properties?

A: this compound is a dibenzocyclooctadiene lignan, a class of natural products found in Schisandra chinensis. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated and confirmed through chemical and spectral studies. [] For detailed spectroscopic data, further investigation into the cited research is recommended.

Q3: How does the structure of this compound and related lignans influence their ability to inhibit NFAT transcription?

A: While the provided abstracts don't delve into the specific structural features responsible for NFAT transcription inhibition, research indicates that this compound exhibits weaker inhibitory activity compared to Gomisin N and Schisandrol A. [] This suggests that subtle structural differences within this class of lignans significantly impact their interaction with biological targets. Further research is needed to understand the structure-activity relationships of these compounds fully.

Q4: Have any studies investigated the pharmacokinetics of this compound after oral administration?

A: Yes, a study using a validated LC-MS/MS method investigated the pharmacokinetic profile of this compound in rats after oral administration of a Schisandra lignan extract. [] The study successfully quantified this compound alongside other lignans, demonstrating the method's applicability for pharmacokinetic investigations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.